molecular formula C16H16O4 B6260209 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid CAS No. 93435-10-0

3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid

Cat. No.: B6260209
CAS No.: 93435-10-0
M. Wt: 272.3
InChI Key:
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Description

3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid is an organic compound with the molecular formula C16H16O4 It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit egfr kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

If we consider its potential inhibition of egfr kinase , it could impact pathways related to cell growth and survival, such as the MAPK and PI3K/Akt signaling pathways.

Result of Action

Similar compounds have shown potent antiproliferative results against certain cancer cell lines . This suggests that 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid could potentially have anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.

    Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms the intermediate this compound.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkyl derivatives.

    Substitution: Results in various substituted benzyloxy derivatives.

Scientific Research Applications

3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzoic acid
  • 3-(4-Methoxyphenyl)-3-hydroxypropanoic acid
  • 4-(Benzyloxy)phenylacetic acid

Uniqueness

3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid is unique due to the presence of both a benzyloxy group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

93435-10-0

Molecular Formula

C16H16O4

Molecular Weight

272.3

Purity

85

Origin of Product

United States

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